

Spectroscopic data for 3-Benzyloxyphenylacetonitrile (^1H NMR, ^{13}C NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Benzyloxyphenylacetonitrile*

Cat. No.: B139793

[Get Quote](#)

Spectroscopic Data of 3-Benzyloxyphenylacetonitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **3-Benzyloxyphenylacetonitrile**, a key intermediate in various synthetic applications. The following sections detail its ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The spectroscopic data for **3-Benzyloxyphenylacetonitrile** ($\text{C}_{15}\text{H}_{13}\text{NO}$, Molecular Weight: 223.27 g/mol) are summarized in the tables below.[\[1\]](#)

^1H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

As experimental ^1H NMR data for **3-Benzyloxyphenylacetonitrile** is not readily available in the searched literature, the following table presents predicted chemical shifts based on

structure-property relationships of similar aromatic compounds. The actual experimental values may vary slightly.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (Phenyl ring of benzyl group)	~7.2 - 7.5	Multiplet	-
Ar-H (Phenyl ring of acetonitrile)	~6.9 - 7.3	Multiplet	-
-O-CH ₂ -	~5.1	Singlet	-
-CH ₂ -CN	~3.7	Singlet	-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The following table summarizes the available experimental ¹³C NMR data.

Carbon Atom	Chemical Shift (δ , ppm)
Quaternary Carbons (C-O, C-CN, C-ipso)	~158, ~136, ~118, ~114
Aromatic CH	~130, ~129, ~128, ~121, ~115
-O-CH ₂ -	~70
-CH ₂ -CN	~23
-CN	~117

IR (Infrared) Spectroscopy Data

The key infrared absorption bands for **3-Benzylxyphenylacetonitrile** are presented below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3030	Aromatic C-H	Stretch
~2920	Aliphatic C-H	Stretch
~2250	Nitrile (C≡N)	Stretch
~1600, ~1480	Aromatic C=C	Stretch
~1250	Aryl-O-C	Asymmetric Stretch
~1040	Aryl-O-C	Symmetric Stretch
~740, ~690	Aromatic C-H	Out-of-plane bend

MS (Mass Spectrometry) Data

The mass spectrometry data was obtained via electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
223	40	[M] ⁺ (Molecular Ion)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
132	30	[M - C ₇ H ₇] ⁺
65	15	[C ₅ H ₅] ⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

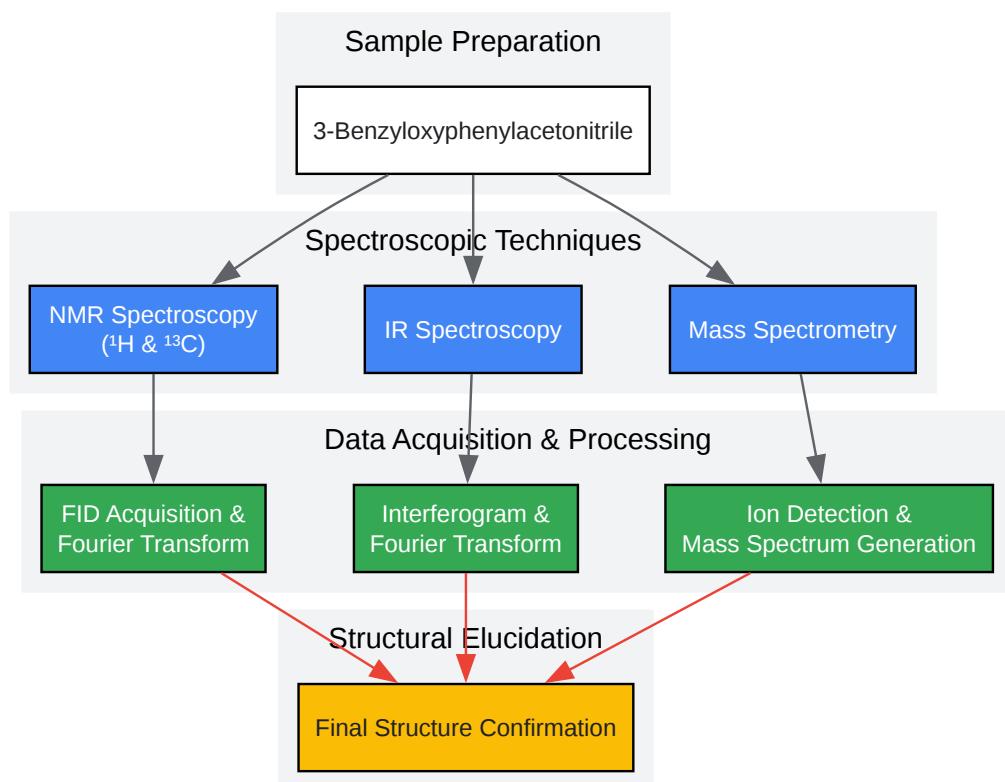
- Sample Preparation: Approximately 5-10 mg of **3-Benzylxyphenylacetonitrile** is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard single-pulse experiment is performed. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts of the peaks are then referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: For a solid sample like **3-Benzylxyphenylacetonitrile**, the attenuated total reflectance (ATR) technique is a common and simple method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition: A background spectrum of the empty spectrometer is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS). The following describes a typical electron ionization (EI) method.

- Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source of the mass spectrometer.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4] This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation into smaller, characteristic ions.[2][3]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector counts the number of ions at each m/z value, and a mass spectrum is generated, plotting relative ion abundance against m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Benzylxyphenylacetonitrile**.

Workflow for Spectroscopic Analysis of 3-Benzylxyphenylacetonitrile

[Click to download full resolution via product page](#)

Caption: General workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Benzylxyphenylacetonitrile [webbook.nist.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic data for 3-Benzylxyphenylacetonitrile (^1H NMR, ^{13}C NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139793#spectroscopic-data-for-3-benzylxyphenylacetonitrile-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com